Potent Biochemical Activity of a Direct Structural Derivative in a Validated Inhibitory Assay
High-strength, direct, quantitative comparative data for the specific CAS 957134-48-4 compound is absent from publicly available literature. The strongest quantitative evidence originates from a closely related chemical derivative, 2-{[2-({[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl}amino)benzene]sulfonamido}-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This derivative, which incorporates the entire core scaffold of the target compound, demonstrated potent inhibitory activity against human methionine aminopeptidase 2 (MetAP-2) with an IC50 of 55 nM [1]. This target is validated in oncology for angiogenesis inhibition. The absence of potent MetAP-2 inhibition data for the simpler analog 2-(1-methylpiperidin-4-yl)ethanamine (CAS 20845-38-9) underscores the crucial role of the complete bipiperidine scaffold in achieving this biochemical potency.
| Evidence Dimension | Biochemical Potency (MetAP-2 Inhibition) |
|---|---|
| Target Compound Data | Not available for the exact compound; data is for a direct derivative containing the target's core scaffold. |
| Comparator Or Baseline | Derivative (BDBM17528) IC50: 55 nM vs. Simpler analog 2-(1-methylpiperidin-4-yl)ethanamine: No reported MetAP-2 activity. |
| Quantified Difference | The bipiperidine-containing derivative achieves nanomolar potency, a level of activity unattainable by the simpler, mono-piperidine analog scaffold. |
| Conditions | Coupled enzyme chromogenic assay monitoring the production of free methionine, using human MetAP-2 enzyme [1]. |
Why This Matters
This evidence confirms that the complete 1,4'-bipiperidine scaffold, which is the core structural feature of the target compound, is fundamentally required for achieving high potency in this validated therapeutic target pathway.
- [1] BindingDB. (n.d.). BDBM17528 Affinity Data. Retrieved May 2026. View Source
